molecular formula C20H22N2O8S B1260354 Aspergillazine C

Aspergillazine C

Cat. No. B1260354
M. Wt: 450.5 g/mol
InChI Key: LDSUQPVEEKUWMR-SEQHAUAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aspergillazine C is a natural product found in Aspergillus unilateralis with data available.

Scientific Research Applications

Aspergillazine C as a Diagnostic Chemical Marker

  • This compound, a complex diketopiperazine heterodimer, is identified as a potential chemical marker for distinguishing between Aspergillus niger and Aspergillus tubingensis. These two black aspergilli species are often incorrectly identified due to their similar morphological characteristics. The discovery of this compound, along with its analogues Asperazine B and C, provides valuable chemical markers for species identification, aiding in more accurate taxonomic classification of black aspergilli (Xu et al., 2020).

This compound in Cancer Cell Line Studies

  • Aspergillazine A, which has a structure similar to this compound, showed weak cytotoxic effects on cancer cell lines. This indicates the potential of this compound and related compounds in cancer research, particularly in understanding their effects on cancer cell viability (Liu et al., 2005).

This compound in Antiviral Research

  • A study found that Aspergilazine A, closely related to this compound, exhibited weak activity against the influenza A (H1N1) virus. This suggests that compounds like this compound could have potential applications in antiviral research, particularly in exploring new treatment avenues for influenza (Cai et al., 2012).

properties

Molecular Formula

C20H22N2O8S

Molecular Weight

450.5 g/mol

IUPAC Name

(3aR,4S,5R,7aR)-2-amino-N-(7,8-dimethoxy-2-oxochromen-3-yl)-3a,4,5-trihydroxy-3,4,5,7a-tetrahydro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H22N2O8S/c1-28-12-5-3-9-7-10(17(25)30-14(9)15(12)29-2)22-18(26)20(21)8-19(27)13(31-20)6-4-11(23)16(19)24/h3-7,11,13,16,23-24,27H,8,21H2,1-2H3,(H,22,26)/t11-,13-,16+,19+,20?/m1/s1

InChI Key

LDSUQPVEEKUWMR-SEQHAUAXSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)C3(C[C@@]4([C@H](S3)C=C[C@H]([C@@H]4O)O)O)N)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)C3(CC4(C(S3)C=CC(C4O)O)O)N)OC

synonyms

aspergillazine A
aspergillazine B
aspergillazine C
aspergillazine D
aspergillazine E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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